REACTION_CXSMILES
|
[OH-].[Li+].C([O:5][C:6]([CH:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:15]=[C:16]3[C:21](=[C:22]([C:24]4[CH:29]=[CH:28][CH:27]=[C:26]([F:30])[CH:25]=4)[N:23]=2)[N:20]=[CH:19][CH:18]=[CH:17]3)[CH2:10][CH2:9]1)=[O:7])C>C1COCC1.CO>[F:30][C:26]1[CH:25]=[C:24]([C:22]2[N:23]=[C:14]([CH:11]3[CH2:10][CH2:9][CH:8]([C:6]([OH:7])=[O:5])[CH2:13][CH2:12]3)[CH:15]=[C:16]3[C:21]=2[N:20]=[CH:19][CH:18]=[CH:17]3)[CH:29]=[CH:28][CH:27]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
24.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
4-[8-(3-fluorophenyl)-[1,7]naphthyridin-6-yl]-cyclohexanecarboxylic acid ethyl ester
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)C=1C=C2C=CC=NC2=C(N1)C1=CC(=CC=C1)F
|
Name
|
THF methanol
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solvents are removed by evaporation
|
Type
|
ADDITION
|
Details
|
the aqueous residue diluted with water and basified to pH9 with 1M KOH
|
Type
|
WASH
|
Details
|
The aqueous layer is then washed with ethyl acetate (3×)
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate, which
|
Type
|
EXTRACTION
|
Details
|
is extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer is then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C=1N=C(C=C2C=CC=NC12)C1CCC(CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |